

Tautomerism of 3-phenyl-5-isoxazolol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Isoxazolol, 3-phenyl-

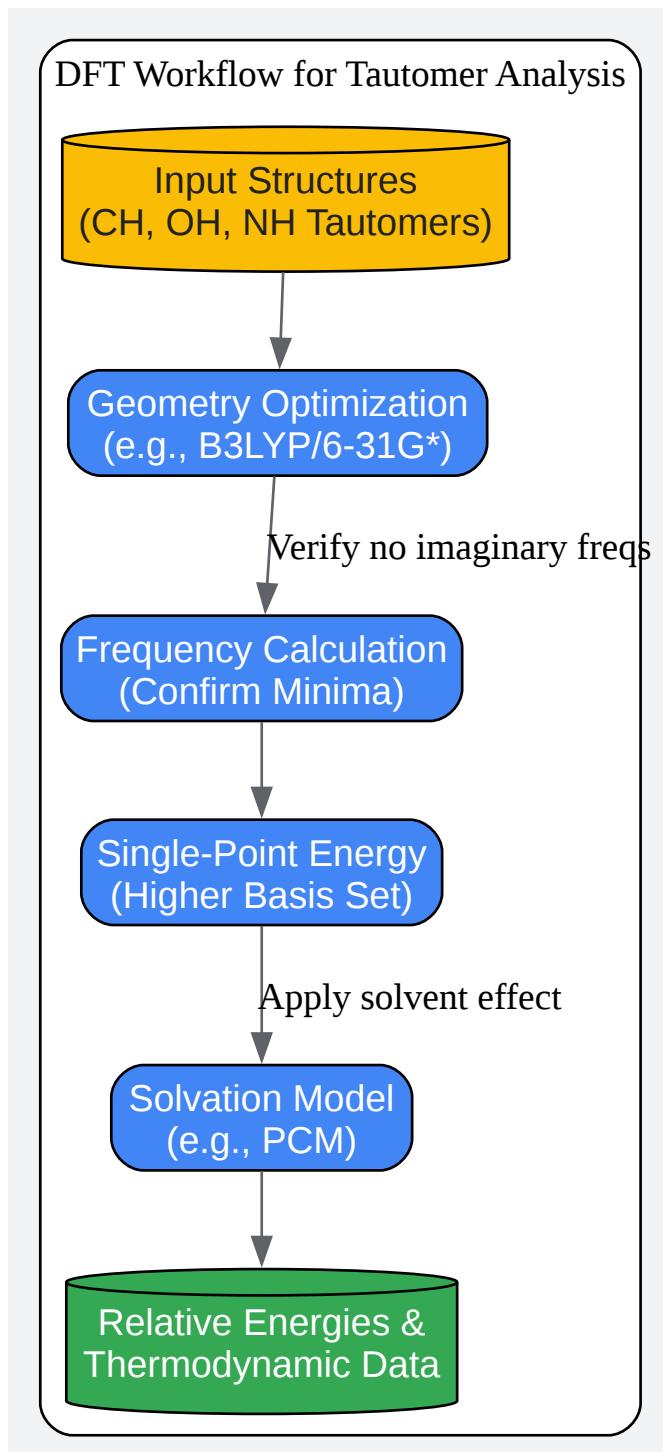
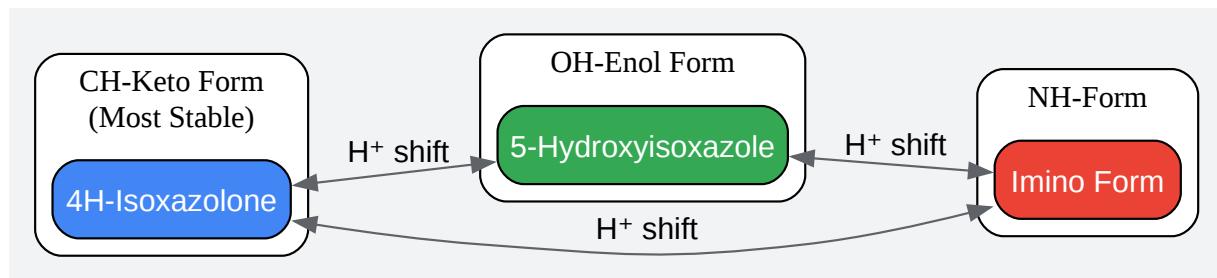
Cat. No.: B7809907

[Get Quote](#)

An In-Depth Technical Guide to the Tautomerism of 3-Phenyl-5-Isoxazolol

For Researchers, Scientists, and Drug Development Professionals

Abstract



3-Phenyl-5-isoxazolol, a heterocyclic compound, stands as a molecule of significant interest in medicinal chemistry, largely due to its structural relationship with pharmacologically active pyrazolones. A critical, yet often complex, aspect of its chemical nature is its prototropic tautomerism. This phenomenon dictates that the molecule can exist as a dynamic equilibrium of structural isomers, which differ in the location of a proton and a double bond. The predominant tautomeric form can profoundly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capability. Consequently, this has direct implications for its pharmacokinetic profile and pharmacodynamic interactions. This technical guide provides a comprehensive exploration of the tautomeric landscape of 3-phenyl-5-isoxazolol, detailing the principal tautomers, the energetic factors governing their relative stability, and the key environmental influences that shift the equilibrium. We present an in-depth analysis of the state-of-the-art experimental and computational methodologies employed to characterize and quantify these tautomeric forms, complete with actionable protocols. Finally, the guide synthesizes this fundamental chemical knowledge into a practical perspective for drug development, discussing the critical impact of tautomerism on receptor binding, ADME properties, and the rational design of isoxazolol-based therapeutic agents.

The Tautomeric Landscape of 3-Phenyl-5-Isoxazolol

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.^{[1][2]} This process typically involves the migration of a proton. For 3-phenyl-5-isoxazolol, three primary prototropic tautomers are of principal consideration: the CH-form (a ketone), the OH-form (an enol), and the NH-form (an imine). The equilibrium between these forms is a delicate balance of thermodynamic stabilities, influenced by both intramolecular and extrinsic factors.

- 4H-form (CH-Keto): Often referred to as the keto form, this tautomer features a methylene group (CH_2) at the C4 position of the isoxazolone ring.
- OH-form (Enol): This tautomer is characterized by a hydroxyl group at the C5 position, resulting in an aromatic isoxazole ring. This is the form often depicted by its common name, 3-phenyl-5-isoxazolol.
- NH-form: In this form, the proton resides on the ring nitrogen atom, creating an imine-like structure.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic hierarchy of these tautomers.^{[3][4]} These computational analyses consistently indicate that the CH-keto form represents the global energy minimum, making it the most stable and, typically, the most abundant tautomer in the gas phase and in various solvents.^{[3][5]}

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tautomerism of 3-phenyl-5-isoxazolol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7809907#tautomerism-of-3-phenyl-5-isoxazolol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com